2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol
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Overview
Description
2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a nitrophenol moiety
Preparation Methods
The synthesis of 2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the intermediate 4-(2-methoxyphenyl)piperazine.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenol ring.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The methoxy and nitro groups on the phenol ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts such as palladium or platinum, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antidepressant, with research indicating its activity on serotonergic receptors. It has shown promise in preclinical models for its ability to modulate neurotransmitter levels and exhibit antidepressant-like effects.
Biological Studies: The compound’s interactions with various biological targets, such as alpha1-adrenergic receptors, have been explored. These studies help in understanding its potential therapeutic applications in treating conditions like hypertension and cardiac arrhythmias.
Chemical Research: The compound’s unique structure makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity in oxidation, reduction, and substitution reactions provides insights into the behavior of similar organic compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets in the body. For instance, its antidepressant-like effects are mediated through the activation of serotonergic receptors, particularly 5-HT1A and 5-HT2A/C receptors . This interaction leads to the modulation of neurotransmitter levels, resulting in improved mood and reduced symptoms of depression. Additionally, its binding to alpha1-adrenergic receptors influences vascular smooth muscle contraction, which can be beneficial in managing cardiovascular conditions .
Comparison with Similar Compounds
2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also targets serotonergic receptors but has a different chemical structure.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with applications in managing hypertension.
These compounds share some pharmacological properties with this compound but differ in their chemical structures and specific receptor affinities. The unique combination of methoxy, piperazine, and nitrophenol groups in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-26-17-6-4-3-5-16(17)21-9-7-20(8-10-21)13-14-11-15(22(24)25)12-18(27-2)19(14)23/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGRNHDQFACPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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